molecular formula C22H14ClNO3 B4982660 2-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide

2-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide

Cat. No.: B4982660
M. Wt: 375.8 g/mol
InChI Key: BFJLNNLAOJVZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound. It is a potent anti-inflammatory and anti-cancer agent that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide involves the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification. Activation of the Nrf2 pathway by this compound leads to the upregulation of genes involved in antioxidant defense and detoxification, which results in the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been found to induce apoptosis in cancer cells, which results in the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. It has been shown to be effective in inhibiting the growth of various cancer cells and reducing inflammation. However, one of the limitations of using this compound in lab experiments is its high cost and low solubility in water.

Future Directions

There are several future directions for the research of 2-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide. One of the future directions is the development of more efficient synthesis methods to reduce the cost and increase the yield of the compound. Another future direction is the exploration of the potential of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Further research is also needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways.

Synthesis Methods

2-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide is synthesized by reacting imidazole with CDDO-Me, which is a derivative of the natural triterpenoid compound, oleanolic acid. The reaction between imidazole and CDDO-Me results in the formation of this compound. The synthesis method of this compound has been optimized to yield a high purity and high yield of the compound.

Scientific Research Applications

2-(4-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(9,10-dioxoanthracen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO3/c23-14-7-5-13(6-8-14)11-20(25)24-15-9-10-18-19(12-15)22(27)17-4-2-1-3-16(17)21(18)26/h1-10,12H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJLNNLAOJVZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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